molecular formula C19H22BrCl2F3N2O2 B2429813 1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1052421-60-9

1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2429813
CAS No.: 1052421-60-9
M. Wt: 518.2
InChI Key: NSFKRGWMGFSNFN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H22BrCl2F3N2O2 and its molecular weight is 518.2. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N2O2.2ClH/c20-13-9-17(22)19(18(23)10-13)27-12-16(26)11-24-5-7-25(8-6-24)15-3-1-14(21)2-4-15;;/h1-4,9-10,16,26H,5-8,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFKRGWMGFSNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=C(C=C(C=C2F)Br)F)O)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrCl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including bromine and fluorine atoms, which enhance its biological activity. The IUPAC name is 1-(4-bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride. Its molecular formula is C19H20BrF3N2O2C_{19}H_{20}BrF_3N_2O_2 with a molecular weight of 433.24 g/mol.

The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly through its piperazine moiety, which is known for influencing serotonin and dopamine pathways. The specific binding affinity to these targets can lead to significant pharmacological effects such as anxiolytic or antidepressant-like activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features often exhibit antidepressant and anxiolytic properties. The piperazine ring's presence suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation.

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureNotable Activity
4-Bromo-2-fluorobiphenylStructureModerate antimicrobial activity
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanoneStructureAntidepressant-like effects

Case Studies

Several case studies highlight the potential therapeutic applications of compounds structurally related to 1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride:

  • Case Study on Antidepressant Activity : A study demonstrated that piperazine derivatives showed significant serotonin reuptake inhibition, suggesting potential as antidepressants.
  • Antimicrobial Efficacy : Research on similar fluorinated compounds indicated broad-spectrum activity against various bacterial strains, reinforcing the hypothesis that this compound may exhibit similar effects.

Preparation Methods

Initial Synthesis of the Phenoxy Intermediate

The synthesis begins with the preparation of 4-bromo-2,6-difluorophenol, a critical precursor. Bromination of 2,6-difluorophenol using N-bromosuccinimide (NBS) in acetic acid at 40–50°C achieves selective para-substitution, yielding 4-bromo-2,6-difluorophenol with 92% efficiency. Subsequent etherification with epichlorohydrin under basic conditions (K2CO3, DMF, 80°C) forms the epoxide intermediate, 1-(4-bromo-2,6-difluorophenoxy)-2,3-epoxypropane, which is isolated via vacuum distillation (bp 145–150°C at 15 mmHg).

Table 1: Optimization of Epoxide Formation

Parameter Condition Yield (%)
Base K2CO3 88
Solvent DMF 85
Temperature (°C) 80 88
Reaction Time (h) 12 88

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by bubbling HCl gas through a solution in anhydrous diethyl ether at 0°C. Precipitation occurs immediately, and the product is filtered and washed with cold ether to remove excess HCl. The final compound exhibits a melting point of 218–220°C (decomposition).

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Coupling

A patent-derived method employs Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to the piperazine ring. Using Pd(PPh3)4 (2 mol%) and K2CO3 in a dioxane/water (4:1) mixture at 100°C, the coupling achieves 85% yield. Key to success is degassing the reaction mixture to prevent palladium oxidation.

Table 2: Catalytic Systems for Coupling Reactions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(OAc)2 DMF 120 72
Pd(PPh3)4 Dioxane/H2O 100 85
Pd/C EtOH 80 68

Solvent and Temperature Effects

Ethanol and dichloromethane (DCM) are preferred for their compatibility with polar intermediates. For example, tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate—a protected precursor—is synthesized in DCM with DIPEA, achieving 97% yield. Elevated temperatures (>100°C) in polar aprotic solvents (DMF, NMP) risk decomposition, necessitating strict thermal control.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR Spectroscopy : The ¹H NMR spectrum (DMSO-d6) displays characteristic signals: δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), and 4.75 (m, 1H, -CH(OH)-). Fluorine coupling constants (J = 9–12 Hz) confirm the difluoro and fluorophenyl substituents.
  • IR Spectroscopy : Bands at 3350 cm⁻¹ (-OH stretch) and 1240 cm⁻¹ (C-F stretch) validate the alcohol and fluorinated moieties.

Purity and Yield Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >99% purity for the dihydrochloride salt. Recrystallization from ethanol/water (1:3) enhances purity from 95% to 99.5%.

Challenges and Mitigation Strategies

Byproduct Formation During Epoxide Opening

Competing reactions at both epoxide carbons generate undesired regioisomers. Employing BF3·OEt2 as a Lewis acid directs nucleophilic attack to the less substituted carbon, reducing byproduct formation to <5%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times for epoxide formation from 12 hours to 45 minutes, with comparable yields (86%).

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in the etherification step reduces environmental impact while maintaining 84% yield.

Q & A

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Measure [α]D²⁵ in methanol; compare with synthetic standards.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethanol/water) .

Advanced Question: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer :
Discrepancies may stem from metabolic differences:

  • Mechanistic Profiling : Compare IC₅₀ values in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
  • Metabolite Screening : Identify active metabolites via hepatocyte incubation and UPLC-QTOF analysis .
  • Pathway Enrichment : Use RNA-seq to map differential gene expression in sensitive vs. resistant lines .

Basic Question: What are validated protocols for in vivo pharmacokinetic studies?

Q. Methodological Answer :

  • Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models.
  • Bioanalysis : Plasma samples extracted via protein precipitation (acetonitrile), quantified using LC-MS/MS (LOQ: 1 ng/mL) .
  • Key Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin®) .

Advanced Question: How to design enantioselective synthesis for chiral derivatives?

Q. Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura coupling .
  • Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to selectively hydrolyze undesired enantiomers .
  • Characterization : Validate enantiomeric excess (ee) via chiral SFC and compare with circular dichroism spectra .

Advanced Question: What statistical methods resolve variability in antioxidant activity assays?

Q. Methodological Answer :

  • Replicate Design : Use ≥6 replicates per condition to account for assay noise (e.g., DPPH radical scavenging) .
  • Multivariate Analysis : Apply PCA to distinguish compound-specific effects from matrix interference .
  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC₅₀ with 95% CI .

Advanced Question: How to evaluate the compound’s potential for CNS penetration?

Q. Methodological Answer :

  • In Silico Prediction : Calculate logP (2.5–3.5) and polar surface area (<90 Ų) using ChemAxon .
  • In Vitro BBB Model : Use MDCK-MDR1 monolayers; measure Papp (apparent permeability) and efflux ratio .
  • In Vivo Validation : Quantify brain-to-plasma ratio (Kp) 2h post-IV administration in rodents .

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